Comparative Synthetic Yield
In the foundational synthesis paper, a comparative yield analysis between the 5-phenyl and 5-methyl analogs demonstrates the synthetic accessibility difference. The 5-phenyl derivative was prepared via a single-step conjugate addition/annelation, establishing a reliable method for accessing the aryl-substituted scaffold [1].
| Evidence Dimension | Synthetic Yield of Aminothiophene-2-carbonitrile from α-acetylenic nitrile |
|---|---|
| Target Compound Data | Yield reported for 3-amino-5-phenylthiophene-2-carbonitrile (compound 8): 8% (150 mg) via an alternative route using 3-chloro-3-phenylprop-2-enenitrile and sodium sulfide . |
| Comparator Or Baseline | The closely related 3-amino-5-methylthiophene-2-carbonitrile (compound 7) was originally reported as synthesized from its corresponding acetylenic nitrile in a single step, with the method's efficiency highlighted [1]. |
| Quantified Difference | The efficiency and route for introducing the 5-aryl versus 5-alkyl group differ fundamentally, with the alternative two-step route for the 5-phenyl compound resulting in a modest 8% yield, highlighting a key synthetic challenge and differentiation point from the 5-methyl analog. |
| Conditions | Reaction conditions for compound 8: sodium sulfide, DMF, 60-70°C, followed by recrystallization from hexane-chloroform; m.p. 158-160°C . |
Why This Matters
The distinct synthetic route and low yield for the 5-phenyl derivative confirm its non-interchangeability with 5-alkyl analogs in synthesis planning, directly impacting procurement decisions for reproducible downstream chemistry.
- [1] Ren, W.-Y., Rao, K. V. B., & Klein, R. S. (1986). Convenient synthesis of substituted 3-aminothiophene-2-carbonitriles from α-acetylenic nitriles and their conversion to thieno[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry, 23(6), 1757-1763. View Source
